molecular formula C9H7NO B2453317 N-phenylprop-2-ynamide CAS No. 7341-97-1

N-phenylprop-2-ynamide

Cat. No.: B2453317
CAS No.: 7341-97-1
M. Wt: 145.161
InChI Key: MJTDYWXUZKOVHX-UHFFFAOYSA-N
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Description

N-phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO. It features a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and stability, making them valuable intermediates in organic synthesis .

Future Directions

Ynamide coupling reagents, including N-phenylprop-2-ynamide, have evolved into a class of general coupling reagents for both amide and ester bond formation . Their future impact on peptide synthesis is highlighted, paving the way for their sustainable industrial application .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylprop-2-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is highly efficient and allows for the preparation of a wide range of ynamides . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form dichloroenamides, followed by elimination to yield ynamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale copper-catalyzed coupling reactions due to their high efficiency and scalability. The use of inexpensive starting materials like trichloroethene also makes this method economically viable for industrial applications .

Properties

IUPAC Name

N-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDYWXUZKOVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound 20 was prepared according to the method described for compound 1 employing aniline (1 g, 0.01 mol), propargylic acid (0.76 g, 0.01 mol), DCC (2.2 g, 0.01) and DMAP (8.6 mg, 0.07 mmol) to give brown solid compound 20 (1.35 g, 87%). 1H NMR (300 MHz, CD2Cl2) δ 2.93 (s, 1H), 7.15 (t, J=6.9 Hz, 1H), 7.33 (t, J=7.5 Hz, 2H), 7.52 (t, J=7.4 Hz, 2H), 7.79 (br s, 1H).
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three
Name
Quantity
2.2 g
Type
reactant
Reaction Step Four
Name
Quantity
8.6 mg
Type
catalyst
Reaction Step Five
Yield
87%

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